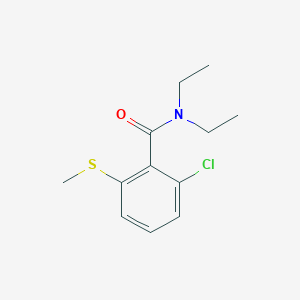

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide

説明

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, a methylsulfanyl (SCH₃) group at the 6-position, and N,N-diethyl substitution on the amide nitrogen.

特性

CAS番号 |

596805-22-0 |

|---|---|

分子式 |

C12H16ClNOS |

分子量 |

257.78 g/mol |

IUPAC名 |

2-chloro-N,N-diethyl-6-methylsulfanylbenzamide |

InChI |

InChI=1S/C12H16ClNOS/c1-4-14(5-2)12(15)11-9(13)7-6-8-10(11)16-3/h6-8H,4-5H2,1-3H3 |

InChIキー |

UNWAPZXXEWCBOQ-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=O)C1=C(C=CC=C1Cl)SC |

製品の起源 |

United States |

準備方法

Starting Materials

- 2-Chlorobenzoyl chloride : Provides the benzoyl moiety with the 2-chloro substituent.

- Diethylamine : Reacts with the benzoyl chloride to form the amide bond.

- Methylthiol or methylsulfanyl source : Introduced or retained on the aromatic ring at the 6-position.

Typical Laboratory Synthesis

The synthesis typically proceeds as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-chlorobenzoyl chloride (if not commercially available) | Reaction of 2-chlorobenzoic acid with thionyl chloride or oxalyl chloride under reflux | Generates reactive acyl chloride intermediate |

| 2 | Amidation reaction | 2-chlorobenzoyl chloride reacted with diethylamine in an inert solvent (e.g., dichloromethane or toluene) | Stirring at room temperature or slightly elevated temperature (20–50 °C) |

| 3 | Introduction or retention of methylsulfanyl group | If not present initially, methylthiolation can be performed via nucleophilic substitution or thiol addition | Requires controlled conditions to avoid side reactions |

| 4 | Purification | Recrystallization or column chromatography | Ensures high purity of the final product |

Industrial Scale Production

- Large-scale reactors with precise temperature and stirring control.

- Use of automated reagent addition to maintain stoichiometry.

- Purification by high-performance liquid chromatography (HPLC) or recrystallization to achieve pharmaceutical-grade purity.

Detailed Research Findings and Reaction Analysis

Amidation Reaction

The core step is the formation of the amide bond between 2-chlorobenzoyl chloride and diethylamine. This nucleophilic acyl substitution proceeds efficiently under mild conditions:

- Solvent: Dichloromethane or toluene.

- Temperature: Typically 20–50 °C.

- Reaction time: 1–4 hours.

- Yield: Generally high, often above 85%.

Methylsulfanyl Group Introduction

The methylsulfanyl substituent at the 6-position can be introduced by:

- Direct substitution on a suitable precursor aromatic ring.

- Use of methylthiol reagents or methylthiolation agents.

- Conditions must avoid oxidation of the sulfanyl group.

Purification Techniques

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Column chromatography using silica gel with appropriate eluents.

- Industrial purification may employ HPLC for enhanced purity.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting materials | 2-chlorobenzoyl chloride, diethylamine, methylthiol | Same, sourced in bulk |

| Solvent | Dichloromethane, toluene | Same or greener solvents |

| Temperature | 20–50 °C | Controlled, automated (20–50 °C) |

| Reaction time | 1–4 hours | Optimized for throughput |

| Purification | Recrystallization, column chromatography | Recrystallization, HPLC |

| Yield | >85% | >90% with process optimization |

| Safety considerations | Standard lab safety for acyl chlorides and amines | Industrial safety protocols for large-scale handling |

Summary of Key Research Insights

- The amidation step is well-established and efficient, forming the amide bond under mild conditions.

- The methylsulfanyl group requires careful handling to prevent oxidation and side reactions.

- Industrial methods focus on scalability, reproducibility, and purity, employing advanced purification.

- The overall synthetic route is straightforward but requires precise control of reaction parameters to ensure high yield and purity.

化学反応の分析

反応の種類

2-クロロ-N,N-ジエチル-6-(メチルスルファニル)ベンゾアミドは、以下を含むさまざまな化学反応を受けることができます。

酸化: メチルスルファニル基は、スルホキシドまたはスルホン誘導体へと酸化することができます。

還元: クロロ基は、対応するアミン誘導体へと還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)やm-クロロ過安息香酸(m-CPBA)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

置換: 求核置換反応には、アジ化ナトリウム(NaN₃)やチオシアン酸カリウム(KSCN)などの試薬が用いられることが多いです.

主要な生成物

酸化: スルホキシドまたはスルホン誘導体。

還元: アミン誘導体。

置換: さまざまな置換ベンゾアミド誘導体.

科学的研究の応用

2-クロロ-N,N-ジエチル-6-(メチルスルファニル)ベンゾアミドは、科学研究においていくつかの応用を持っています。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性など、その潜在的な生物活性が研究されています。

医学: さまざまな疾患の治療薬としての可能性を探る研究が進められています。

工業: 特殊化学品や材料の開発に使用されています.

作用機序

6. 類似化合物の比較

類似化合物

2-クロロ-N,N-ジエチルベンゾアミド: メチルスルファニル基が存在しないため、化学的および生物学的特性が異なります。

2-クロロ-N,N-ジメチル-6-(メチルスルファニル)ベンゾアミド: ジエチル基ではなくジメチル基が含まれており、その反応性と用途に影響を与えます.

独自性

2-クロロ-N,N-ジエチル-6-(メチルスルファニル)ベンゾアミドは、クロロ基とメチルスルファニル基の両方が存在することが特徴であり、これにより、異なる化学反応性と潜在的な生物活性が付与されます。 官能基の組み合わせにより、さまざまな研究用途に適した汎用性の高い化合物となっています.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents and properties of 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide with similar benzamide derivatives:

*Calculated based on molecular formula C₁₂H₁₅ClNOS.

Key Observations :

- Amide Substitution : The N,N-diethyl group in the target compound increases steric hindrance and lipophilicity compared to primary amides (e.g., 2-chloro-6-(methylsulfanyl)benzamide ). This may reduce water solubility but enhance membrane permeability.

- Sulfur-Containing Groups : Methylsulfanyl (SCH₃) in the target compound versus methylsulfonyl (SO₂CH₃) in ’s analog alters electronic properties and metabolic stability. SCH₃ is less polar and more prone to oxidation than SO₂CH₃.

- Benzothiazole vs.

Enzyme Modulation

- PCAF HAT Inhibition: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) showed inhibitory activity against PCAF histone acetyltransferase (HAT), with substituent positions critical for efficacy . The target compound’s methylsulfanyl and chloro groups may similarly influence enzyme binding.

- Glucokinase Activation: Sulfamoyl benzamides in act as glucokinase activators via H-bond interactions with Arg63 .

Herbicidal Activity

- and highlight benzamides like 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide as herbicides . The target compound’s methylsulfanyl group aligns with these herbicidal analogs, though the absence of a trifluoromethyl group may reduce potency.

生物活性

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article synthesizes the available literature on its biological activity, including insecticidal, fungicidal, and potential therapeutic effects.

1. Insecticidal Activity

Recent studies have demonstrated that various benzamide derivatives exhibit significant insecticidal properties. A preliminary bioassay indicated that compounds similar to 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide showed effective lethality against several pest species, including Mythimna separate and Helicoverpa armigera.

- Case Study : In one study, a compound structurally related to 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide exhibited an insecticidal activity rate of up to 70% against Mythimna separate at a concentration of 500 mg/L .

2. Fungicidal Activity

The fungicidal properties of this compound class have also been explored. The compound demonstrated moderate to high inhibition rates against various fungal pathogens.

- Table 1: Fungicidal Activity of Related Compounds

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryzae | 77.8 |

| 14e | Fusarium graminearum | 40-45 |

| 14k | Botrytis cinerea | 90.5 |

This table illustrates the effectiveness of similar compounds in inhibiting fungal growth, suggesting that 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide may share these properties.

3. Toxicity Studies

Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of benzamide derivatives. The LC50 values provide insights into the potential risks associated with these compounds.

- Findings : The LC50 value for certain related compounds was reported at 14.01 mg/L , indicating moderate toxicity, which is crucial for assessing their viability as agricultural pesticides .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of benzamides is essential for optimizing their biological activities. Modifications in the molecular structure can significantly impact their efficacy.

- Key Observations :

- The presence of halogen substituents (such as chlorine) enhances insecticidal activity.

- The methylsulfanyl group may contribute to increased fungicidal properties.

These insights can guide further synthetic modifications to improve efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。